molecular formula C28H29N3O5 B2823803 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide CAS No. 899900-80-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

Cat. No. B2823803
CAS RN: 899900-80-2
M. Wt: 487.556
InChI Key: IUGVUDFUUSCNGN-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It has a molecular weight of 223.2683 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl- .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Reactivity : The synthesis of related compounds involves the cleavage of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamides with boron tribromide, leading to catechols and cyclization products, highlighting the compound's utility in chemical transformations and potential for generating novel chemical entities Niederstein & Peter, 1989.

Structural Studies : Research on structurally similar compounds has explored their crystal structures, revealing insights into their molecular configurations and the influence of hydrogen bonding on their self-assembly processes. Such studies are crucial for understanding the compound's interactions at the molecular level Karmakar et al., 2007.

Pharmacological Applications

Antitumor Activity : A novel series of quinazolinones, which share a core structure with the compound , have been synthesized and evaluated for in vitro antitumor activity. These studies demonstrate the potential of such compounds in cancer therapy, with some derivatives showing significant broad-spectrum antitumor activity Al-Suwaidan et al., 2016.

Antimicrobial Agents : Synthesis and characterization of new quinazolines with potential antimicrobial properties highlight the compound's relevance in developing new treatments against bacterial and fungal infections Desai et al., 2007.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 4-ethylphenylglyoxal followed by cyclization with anthranilic acid to form the quinazolinone ring. The resulting intermediate is then acetylated with acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "4-ethylphenylglyoxal", "anthranilic acid", "acetic anhydride", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "ice" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in diethyl ether and add 4-ethylphenylglyoxal (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the resulting intermediate in acetic anhydride (1.5 eq) and heat the mixture at 80°C for 2 hours.", "Step 4: Cool the reaction mixture in an ice bath and add water to precipitate the product. Filter the product and wash with water to obtain the final product." ] }

CAS RN

899900-80-2

Molecular Formula

C28H29N3O5

Molecular Weight

487.556

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C28H29N3O5/c1-4-19-9-12-21(13-10-19)31-27(33)22-7-5-6-8-23(22)30(28(31)34)18-26(32)29-16-15-20-11-14-24(35-2)25(17-20)36-3/h5-14,17H,4,15-16,18H2,1-3H3,(H,29,32)

InChI Key

IUGVUDFUUSCNGN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

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